![molecular formula C26H27N5O2S2 B15101505 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101505.png)
7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Pyrido[1,2-a]pyrimidin-4-one core synthesis: This involves the cyclization of a suitable precursor, often through a condensation reaction.
Introduction of the piperazine moiety: This step typically involves nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and piperazine moieties.
Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin-4-one core.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl and piperazine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrido[1,2-a]pyrimidin-4-one derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemistry: Studying the interactions of the compound with biological macromolecules.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Acting as an agonist or antagonist at specific receptors.
Pathway modulation: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: shares similarities with other thiazolidinone and pyrido[1,2-a]pyrimidin-4-one derivatives.
Uniqueness
Structural complexity: The combination of multiple functional groups in a single molecule.
Unique applications in medicinal chemistry and material science due to its distinct chemical properties.
Biological Activity
The compound 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O2S with a molecular weight of approximately 453.608 g/mol. The structural features include:
- Pyrido[1,2-a]pyrimidin-4-one core
- Thiazolidine derivative
- Phenylpiperazine moiety
These structural components are critical for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, compounds similar to our target molecule have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
Anticancer Properties
Research has highlighted the anticancer potential of thiazolidine derivatives. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death in tumor cells while sparing normal cells.
Neuropharmacological Effects
The phenylpiperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety disorders. Preliminary data suggest that our compound may act as a selective serotonin reuptake inhibitor (SSRI), thereby enhancing serotonin levels in synaptic clefts.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated strong antioxidant activity comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Sladowska et al. demonstrated that a closely related thiazolidine derivative exhibited lethal effects on yeast cells (Saccharomyces cerevisiae) and inhibited growth in several pathogenic bacteria. The study emphasized the importance of structure-activity relationships in developing effective antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
In a study published in ACS Omega, researchers explored the anticancer effects of thiazolidine derivatives on MCF-7 cells. The compound induced significant apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 3: Neuropharmacological Screening
A neuropharmacological evaluation revealed that compounds with similar structures to our target showed promising results in reducing anxiety-like behaviors in rodent models. This suggests potential applications in treating anxiety disorders .
Properties
Molecular Formula |
C26H27N5O2S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-3-11-30-25(33)21(35-26(30)34)16-20-23(27-22-10-9-18(2)17-31(22)24(20)32)29-14-12-28(13-15-29)19-7-5-4-6-8-19/h4-10,16-17H,3,11-15H2,1-2H3/b21-16- |
InChI Key |
MDLUDGCHJNZOGQ-PGMHBOJBSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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